molecular formula C40H71NO6 B611422 ToP-DNJ CAS No. 1508303-85-2

ToP-DNJ

Cat. No.: B611422
CAS No.: 1508303-85-2
M. Wt: 662.01
InChI Key: DVSNFPYYWVAVTQ-AEERSZRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ToP-DNJ is an innovative iminosugar-tocopherol conjugate designed as a selective inhibitor of endoplasmic reticulum (ER) α-glucosidase II . This compound exerts its activity by inhibiting ER α-glucosidase at low micromolar concentrations, a mechanism that disrupts the glycoprotein processing pathway crucial for the maturation of viral proteins, thereby explaining its noted anti-flaviviral properties . A key differentiator of this compound is its tissue and cell-type selectivity. The incorporation of a tocopherol moiety directs the compound to accumulate selectively in the liver and to exhibit efficacy specifically in immune cells of the myeloid lineage in vivo . This targeted approach enhances its potential as a focused research tool for investigating viral mechanisms in relevant biological systems. This compound represents a significant advancement in the field of glycosidase inhibitors, demonstrating how the conjugation of an iminosugar with a native metabolite like tocopherol can confer selectivity for a specific target enzyme, tissue, and cell type . It is intended for research applications only, including the study of flaviviral infections, ER glycoprotein quality control, and targeted antiviral mechanisms.

Properties

CAS No.

1508303-85-2

Molecular Formula

C40H71NO6

Molecular Weight

662.01

IUPAC Name

(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-(5-(((R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl)oxy)pentyl)piperidine-3,4,5-triol

InChI

InChI=1S/C40H71NO6.C6H6/c1-27(2)15-12-16-28(3)17-13-18-29(4)19-14-21-40(8)22-20-33-32(7)38(30(5)31(6)39(33)47-40)46-24-11-9-10-23-41-25-35(43)37(45)36(44)34(41)26-42;1-2-4-6-5-3-1/h27-29,34-37,42-45H,9-26H2,1-8H3;1-6H/t28-,29-,34-,35+,36-,37-,40-;/m1./s1

InChI Key

DVSNFPYYWVAVTQ-AEERSZRHSA-N

SMILES

O[C@@H]1[C@@H](CO)N(CCCCCOC2=C(C)C(CC[C@](CCC[C@H](C)CCC[C@H](C)CCCC(C)C)(C)O3)=C3C(C)=C2C)C[C@H](O)[C@H]1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ToP-DNJ;  ToPDNJ;  ToP DNJ

Origin of Product

United States

Advanced Synthetic Methodologies for Top Dnj and Analogues

Convergent Synthetic Approaches for ToP-DNJ Elaboration

The convergent synthesis of this compound (compound 4) was strategically planned to enable future investigations into structure-activity relationships (SAR). acs.orgresearchgate.net This design permits the facile substitution of the linker, the iminosugar, or the tocopherol components. acs.orgresearchgate.net

Preparation of the Tocopherol Moiety

The tocopherol portion of this compound is derived from d-α-tocopherol (compound 3), a form of vitamin E. acs.orgresearchgate.net The synthetic route involves the deprotonation of tocopherol using sodium hydride in dimethylformamide (DMF) at 0 °C. acs.orgacs.org This reaction generates a nucleophilic phenolate (B1203915) anion, which is a key intermediate for the subsequent coupling with the pentyl linker. acs.orgacs.org

Synthesis of the Pentyl Linker Component

The pentyl linker component (compound 5) is synthesized starting from 1,5-pentanediol. acs.orgresearchgate.net The process involves the desymmetrization of this diol. acs.orgresearchgate.net While the search results indicate that detailed steps for the linker synthesis are available in supplementary information of the primary research, they confirm its origin from 1,5-pentanediol. acs.orgacs.org

Introduction of the Deoxynojirimycin Core

The deoxynojirimycin (DNJ) core (compound 1) is a naturally occurring iminosugar. wikipedia.orghellobio.com In the synthesis of this compound, the DNJ core is incorporated in a protected form, specifically as tetra-O-acetyl DNJ (compound 8). acs.orgacs.org This acetylation strategy is employed to improve the solubility of the polar DNJ core in organic solvents, facilitating a homogeneous reaction phase during the coupling with the lipophilic tocopherol-linker intermediate. acs.orgacs.org DNJ can be isolated from natural sources like mulberry leaves or produced via fermentation by microorganisms such as Bacillus species. wikipedia.orgglpbio.com

Optimized Coupling Strategies (e.g., Reductive Amination)

The crucial step of joining the tocopherol-linker intermediate (aldehyde 7) with the per-acetylated DNJ (compound 8) is accomplished through a reductive amination reaction. acs.orgacs.org This coupling is effectively performed using sodium triacetoxyborohydride (B8407120) (Na(AcO)₃BH) in the presence of catalytic acetic acid and sodium sulfate. acs.orgacs.org The reductive amination proceeds efficiently to produce per-acetylated this compound (compound 9). acs.orgacs.org The acetyl protecting groups are subsequently removed by treatment with sodium methoxide (B1231860) in methanol (B129727) to yield the final this compound product (compound 4). acs.orgacs.org Direct coupling attempts between the aldehyde intermediate and unprotected DNJ were less successful due to solubility issues. acs.orgacs.org Reductive amination is a widely used method in the synthesis of iminosugars and their derivatives. universiteitleiden.nlresearchgate.netresearchgate.net

Synthetic Exploration of this compound Derivatives and Congeners

The convergent synthetic strategy employed for this compound was intentionally designed to facilitate the creation and study of its derivatives and congeners. acs.orgresearchgate.net The modular nature of the synthesis allows for the relatively easy substitution of the tocopherol, linker, or iminosugar components. acs.orgresearchgate.net This inherent flexibility is vital for conducting structure-activity relationship (SAR) studies aimed at optimizing the chemical and biological properties of the conjugate. acs.orgresearchgate.net Broader research into iminosugars and tocopherol derivatives demonstrates ongoing synthetic efforts to create a diverse range of related compounds with modified structural features, such as alterations to the N-alkyl chain of DNJ or modifications to the tocopherol moiety or the linker connecting them. nih.govbeilstein-journals.orgmdpi.com

Modifications of the Iminosugar Subunit

The iminosugar core of this compound is derived from 1-deoxynojirimycin (B1663644) (DNJ). acs.orgresearchgate.net DNJ is a glucose mimetic where the endocyclic oxygen is replaced by a nitrogen atom. nih.govhilarispublisher.com Modifications to the iminosugar subunit primarily involve alterations at the nitrogen atom (N-alkylation) and sometimes to the hydroxyl groups. nih.govhilarispublisher.com N-alkylation is a common strategy to introduce diverse functional groups or linkers to the DNJ core. nih.govhilarispublisher.com

The synthesis of N-alkylated DNJ derivatives often utilizes protected forms of DNJ, such as tetra-O-benzyl-deoxynojirimycin. hilarispublisher.commdpi.com Reductive amination is a frequently employed reaction for coupling aldehydes or ketones with the nitrogen of DNJ. nih.govtandfonline.com Alternatively, direct N-alkylation with alkyl halides or tosylates can be used. nih.gov The choice of synthetic route can influence the yield and scalability of the process. For instance, an improved synthetic procedure for N-butyl-1-deoxynojirimycin (NB-DNJ) highlighted the effectiveness of combining the nucleophilicity of the imine in the iminosugar with an easy leaving group in the alkylating agent. hilarispublisher.com

Modifications to the hydroxyl groups of the iminosugar subunit can also be explored, although the DNJ head group is generally considered crucial for recognition by endoplasmic reticulum glucosidases. nih.gov Alterations to these hydroxyls might affect the compound's glucosidase inhibitory activity. nih.gov

Variations in the Tocopherol Component

The tocopherol component, specifically D-(+)-α-tocopherol, is incorporated into this compound to potentially enhance cellular uptake and direct the conjugate to specific tissues like the liver and immune cells. acs.orgresearchgate.net α-Tocopherol is a form of vitamin E characterized by a chromanol ring and a saturated phytyl side chain. unl.edumdpi.com

Variations in the tocopherol component could involve using different forms of vitamin E (e.g., β-, γ-, or δ-tocopherol, or tocotrienols) or synthetic analogues with modifications to the chromanol ring or the side chain. unl.edumdpi.com The synthesis of tocopherol and its analogues typically involves the condensation of a hydroquinone (B1673460) derivative with an isoprenoid side chain. mdpi.comgoogle.com For instance, d,l-alpha-tocopherol can be prepared by reacting trimethylhydroquinone (B50269) with isophytol (B1199701) in the presence of an acid condensation agent. google.com

In the synthesis of this compound, the tocopherol moiety is typically functionalized to allow for its coupling with the linker molecule. acs.orgresearchgate.net This might involve deprotonation of the hydroxyl group on the chromanol ring to create a nucleophilic phenolate anion that can react with an activated linker. acs.orgresearchgate.net

Alterations of the Linker Length and Composition

The linker connecting the iminosugar and tocopherol components in this compound is a crucial element influencing the conjugate's biological activity and pharmacokinetic properties. acs.orgnih.gov In this compound, a 5-carbon chain is employed as a flexible linker. acs.orgresearchgate.net

Research on iminosugar derivatives has shown that the length and composition of the linker significantly impact their potency and selectivity. nih.govnih.gov Studies on N-alkyl DNJ derivatives suggest an optimal linker length for enhanced potency and reduced toxicity. nih.gov For instance, in some N-alkyl DNJ analogues, a linker length of 8-9 carbons was found to be optimal for antiviral activity in cell-based assays. nih.gov However, for phenyltriazole-deoxynojirimycin hybrids, a trend correlating higher inhibition with increased linker length (C4 and C6) was observed for α-glucosidase inhibition. nih.gov

Table 1 summarizes the observed effects of linker length on the activity of some iminosugar derivatives based on available data.

Compound ClassLinker LengthObserved Effect (vs. Shorter/Longer Linkers)Reference
N-alkyl DNJ derivatives8-9 carbonsOptimal potency, reduced toxicity nih.gov
Phenyltriazole-deoxynojirimycin hybridsC6Higher α-glucosidase inhibition nih.gov
N-alkyl DNJ derivativesLonger tailImproved potency, increased toxicity nih.gov

Stereochemical Considerations in Synthetic Pathways

Stereochemistry is a critical aspect in the synthesis of iminosugars and their conjugates, as the precise three-dimensional arrangement of atoms significantly influences their interaction with biological targets, such as enzymes. ontosight.airsc.org DNJ, the iminosugar core of this compound, has a defined stereochemistry. ontosight.ai

Synthetic pathways for iminosugars and their derivatives must carefully control the stereochemical outcome to ensure the desired biological activity. rsc.org Chiral pool strategies, utilizing naturally occurring chiral starting materials like sugars, are commonly employed in the synthesis of iminosugars to establish the correct stereochemistry. rsc.orguniversiteitleiden.nl

For this compound, the iminosugar component is derived from D-1-deoxynojirimycin, which has a specific stereochemical configuration. acs.orgresearchgate.net The synthetic route must preserve this stereochemistry or introduce it with high fidelity. While the primary literature on this compound synthesis focuses on coupling pre-existing chiral building blocks (DNJ and α-tocopherol), the synthesis of these building blocks themselves involves careful stereochemical control. acs.orgresearchgate.net

Furthermore, when synthesizing analogues with modifications to the iminosugar subunit or the linker, the stereochemical implications of the new synthetic steps must be considered. For example, reductive amination reactions can sometimes generate new stereocenters, requiring control over diastereoselectivity or enantioselectivity. The synthesis of different isomers of DNJ, including those with unnatural L-configurations, has been explored, highlighting the importance of stereochemical control in accessing diverse iminosugar structures. rsc.org

Elucidation of Structure Activity Relationships Sar for Top Dnj and Its Derivatives

Impact of Tocopherol Conjugation on Enzyme Inhibition Profile

The conjugation of α-tocopherol to the DNJ core via a pentyl linker dramatically alters its inhibitory activity, transforming a broad-spectrum glycosidase inhibitor into a selective one. acs.orgresearchgate.net While the parent compound, 1-deoxynojirimycin (B1663644) (DNJ), and its N-alkylated derivative, N-butyl-DNJ (NB-DNJ), inhibit both endoplasmic reticulum (ER) α-glucosidases I and II (GluI and GluII) as well as intestinal glucosidases, ToP-DNJ demonstrates remarkable selectivity for GluII. nih.gov

In comparative assays, this compound was found to inhibit ER α-glucosidase II with an IC₅₀ value of 9.0 μM, which is comparable to the potency of NB-DNJ (IC₅₀ = 13 μM) and DNJ (IC₅₀ = 16 μM) against the same enzyme. nih.gov However, unlike the parent compounds, this compound showed minimal to no inhibition of other tested enzymes, including GluI and intestinal glucosidases, at concentrations up to 50 μM. nih.gov This selective inhibition of GluII is a novel characteristic among DNJ derivatives and is critical for its potential as an antiviral agent, as it suggests that inhibition of GluI is not essential for this activity. acs.org Furthermore, this selectivity is key to avoiding the gastrointestinal side effects commonly associated with non-selective iminosugar inhibitors that also act on intestinal enzymes. nih.gov

Table 1: Comparative Enzyme Inhibition of this compound and Reference Iminosugars

This table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound, N-butyl-DNJ, and DNJ against various α-glucosidases, highlighting the selectivity of this compound for ER α-glucosidase II.

CompoundER α-glucosidase II (IC₅₀, μM)ER α-glucosidase I (Inhibition at 50 μM)Intestinal Glucosidases (Inhibition at 50 μM)
This compound (4)9.0<50%<50%
N-butyl-DNJ (2)13>50%>50%
DNJ (1)16>50%>50%

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics, thereby affecting its biodistribution and target selectivity. nih.gov The conjugation of the highly lipophilic α-tocopherol moiety to the DNJ scaffold is a deliberate design choice to leverage this principle. acs.orgnih.gov This modification was intended to direct the compound to the liver and immune cells, which are key targets for antiviral therapies against pathogens like the hepatitis C virus (HCV) and dengue virus (DENV). nih.govresearchgate.net

The tocopherol tail increases the molecule's affinity for lipid-rich environments, such as cell membranes. researchgate.net This property is believed to facilitate the accumulation of this compound in specific tissues and cell types. nih.gov The targeted delivery and accumulation of the drug at its intended site of action contribute to its selectivity, not just at the enzyme level but also at the cellular and tissue levels. nih.gov This approach demonstrates that incorporating a native metabolite like tocopherol can effectively modulate the pharmacokinetic profile of an iminosugar to enhance its therapeutic index by concentrating its activity where it is needed most. acs.orgnih.gov

This conformational freedom is essential for optimal binding. The DNJ portion must be able to adopt the correct orientation to fit into the active site of the target enzyme, α-glucosidase II, mimicking the natural carbohydrate substrate. acs.org Simultaneously, the tocopherol moiety needs the flexibility to interact with its own targets, such as components of cellular membranes, to guide the drug's localization. researchgate.net A rigid or improperly sized linker could create steric hindrance, preventing one or both ends of the molecule from binding effectively. By providing sufficient flexibility, the pentyl linker ensures that the potent inhibitory capacity of the DNJ core is preserved while benefiting from the tissue-targeting properties conferred by the tocopherol conjugate. acs.orgnih.gov

Systematic Evaluation of DNJ Core Substitutions

The SAR of iminosugars is highly dependent on the nature of substitutions on the core ring structure. Modifications, particularly at the ring nitrogen, can profoundly influence potency and selectivity for different glycosidases.

Attaching an alkyl group to the nitrogen atom of the DNJ ring is a common strategy to modulate its biological activity. nih.govpnas.org Studies show that an alkyl group on the nitrogen is often crucial for inhibitory activity against certain enzymes, with potency increasing with the length of the alkyl chain. nih.govpnas.org For instance, N-butyl-DNJ (NB-DNJ) is a known inhibitor of both ER α-glucosidases and glucosylceramide biosynthesis. nih.gov The amphiphilic character of N-alkylated DNJ derivatives, which mimics glucosylceramide, allows them to exploit hydrophobic recognition elements in the active sites of target enzymes. pnas.org

The length of the N-alkyl chain has a significant effect on specificity. While shorter chains (like the butyl group in NB-DNJ) confer broad inhibitory activity, longer chains can introduce selectivity. pnas.orgnih.gov For example, N-nonyl-DNJ (NN-DNJ) is a more potent inhibitor of acid α-glucosidase than NB-DNJ. pnas.orgmedchemexpress.com However, very long alkyl chains (e.g., dodecyl) can lead to cellular toxicity. pnas.org The modification in this compound, which involves a much larger and more complex N-substituent (the tocopheroxypentyl group), represents a significant extension of this principle, leading to the highly specific inhibition of GluII. nih.gov This demonstrates that large, lipophilic N-substituents can drastically alter the specificity profile compared to simple N-alkylation. nih.govnih.gov

Table 2: Influence of DNJ N-Substituent on Glucosidase Inhibition

This table illustrates how different substituents on the nitrogen atom of the deoxynojirimycin core affect inhibitory potency (IC₅₀ or Kᵢ) against various glucosidases.

CompoundN-SubstituentTarget EnzymeInhibitory Potency (Value, Unit)
DNJ-HER α-glucosidase II16 μM (IC₅₀)
N-butyl-DNJ (NB-DNJ)-ButylER α-glucosidase II13 μM (IC₅₀)
N-nonyl-DNJ (NN-DNJ)-NonylAcid α-glucosidase0.42 μM (IC₅₀)
This compound-5'-tocopheroxypentylER α-glucosidase II9.0 μM (IC₅₀)

The biological activity of iminosugars is highly sensitive to their stereochemistry. nih.gov As mimics of the transition states of carbohydrate substrates, their spatial arrangement of hydroxyl groups must closely match that of the natural sugar for effective enzyme binding. researchgate.net Even minor changes, such as the inversion of stereochemistry at a single carbon center, can lead to a complete loss of inhibitory activity. nih.govnih.gov

For example, studies on N-butyl-deoxygalactojirimycin (NB-DGJ) analogues, which differ from DNJ derivatives in their stereochemistry, showed that inversion of the configuration at C4 resulted in a loss of activity against ceramide-specific glucosyltransferase and non-lysosomal β-glucosidase 2 (GBA2). nih.govnih.gov Similarly, the removal of hydroxyl groups from the DNJ core can also abolish inhibitory function. nih.gov This high degree of stereochemical dependence underscores the precision of the enzyme-inhibitor interaction. mdpi.com The specific D-gluco configuration of the DNJ core in this compound is therefore essential for its ability to bind to the active site of α-glucosidase II. acs.orgnih.gov

Comparative SAR Analysis with Other Iminosugar Classes

The SAR of DNJ and its derivatives can be further understood by comparing them to other classes of iminosugars, such as those with different ring sizes or stereochemistry. nih.gov Iminosugars based on a six-membered piperidine ring, like DNJ, are analogues of pyranose sugars. wikipedia.org Other classes include seven-membered ring azepanes and five-membered ring pyrrolidines. nih.govnih.gov

Comparative studies have shown that both ring size and stereochemistry are critical determinants of inhibitory specificity. nih.gov For instance, in a study comparing N-substituted D-gluco-piperidines (DNJ-type) with L-ido-azepanes, significant differences in activity against α- and β-glucosidases were observed. nih.gov While an N-hydroxyethyl substituted D-gluco-piperidine (miglitol) was a potent α-glucosidase inhibitor, the corresponding L-ido-azepane also showed activity, albeit reduced. nih.gov Conversely, for β-glucosidase inhibition, an N-butyl substituted L-gulo-piperidine (with inverted stereochemistry relative to DNJ) and a D-manno-azepane showed activity comparable to N-butyl-DNJ (miglustat). nih.gov

These findings highlight that the DNJ scaffold is not unique in its ability to inhibit glucosidases, but its specific combination of a six-membered ring and D-gluco stereochemistry provides a robust framework for potent α-glucosidase inhibition. The success of this compound builds upon this validated scaffold, using N-substitution not just to modulate potency, as seen with simple alkyl chains, but to introduce a new modality of selectivity through targeted delivery. acs.orgnih.gov

Table 3: Comparative α-Glucosidase Inhibition by Different Iminosugar Scaffolds

This table compares the 50% inhibitory concentrations (IC₅₀) of different N-substituted iminosugar cores against yeast α-glucosidase, illustrating the impact of ring size and stereochemistry.

Iminosugar CoreN-SubstituentCompound Nameα-Glucosidase (IC₅₀, μM)
D-gluco-piperidine-HDNJ (Reference)134
D-gluco-piperidine-CH₂CH₂OHMiglitol (B1676588)41
L-ido-azepane-CH₂CH₂OHAzepane Analogue138
D-gluco-piperidine-ButylMiglustat (B1677133)>1000
L-gulo-piperidine-ButylPiperidine Analogue>1000

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound (5'-tocopheroxypentyl-deoxynojirimycin) analogues are not extensively available in publicly accessible literature, the principles of QSAR can be elucidated through the analysis of closely related N-substituted deoxynojirimycin (DNJ) derivatives. These studies provide valuable insights into the structural features that govern the inhibitory activity of this class of iminosugars against α-glucosidases, the target enzymes for this compound.

The primary goal of QSAR is to develop a predictive model that can estimate the activity of novel, un-synthesized compounds, thereby guiding the rational design of more potent and selective inhibitors. This is achieved by correlating various molecular descriptors (physicochemical, electronic, steric, and topological properties) of the molecules with their experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values).

A typical QSAR study involves the following key steps:

Data Set Selection: A series of structurally related compounds with a significant range of biological activity is chosen.

Molecular Descriptor Calculation: A wide array of descriptors for each molecule in the series is calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For N-substituted DNJ analogues, QSAR studies would aim to understand how modifications to the substituent at the nitrogen atom of the piperidine ring influence the inhibitory potency against α-glucosidases. The large and hydrophobic tocopherylpentyl group in this compound represents a significant N-substitution, and understanding the impact of simpler N-alkyl chains can provide a foundational understanding of its structure-activity relationship.

Detailed Research Findings from N-Alkyl-DNJ Analogues

A study on a series of novel N-alkyl-1-deoxynojirimycin derivatives revealed significant variations in their in vitro α-glucosidase inhibitory activity, highlighting the critical role of the N-substituent. The inhibitory activities (IC₅₀ values) of twenty synthesized compounds were evaluated and compared to the standard drug, acarbose.

The findings from such studies can be summarized in a data table to facilitate analysis. The following interactive table presents the α-glucosidase inhibitory activity for a selection of N-alkyl-DNJ derivatives, illustrating the structure-activity relationships.

From this data, several key structure-activity relationships can be inferred, which would form the basis of a QSAR model:

Effect of N-Alkylation: Unsubstituted DNJ showed weak activity, while the introduction of N-alkyl groups generally improved the inhibitory potency.

Impact of Alkyl Chain Length: A trend of increasing activity was observed with an increase in the length of the n-alkyl chain from ethyl to n-butyl.

Influence of Aromatic Substituents: The introduction of a benzyl group at the nitrogen atom led to a significant enhancement in activity compared to simple alkyl chains.

Role of Halogen Substitution on the Benzyl Ring: The presence of electron-withdrawing halogen atoms on the benzyl ring further boosted the inhibitory activity. For instance, a 4-fluoro substituent (Compound 40) and, even more dramatically, a 3,4-dichloro substitution (Compound 43) resulted in the most potent inhibitors in the series, with Compound 43 being approximately 27-fold more active than acarbose.

A QSAR model for this series of compounds would likely incorporate descriptors that quantify these structural variations. For example, descriptors related to the size and hydrophobicity of the N-substituent (e.g., molecular weight, logP) and electronic properties (e.g., Hammett constants for the substituents on the aromatic ring) would be crucial in developing a predictive model. The most potent compounds, such as compound 43, were identified as competitive inhibitors, suggesting that the N-substituent plays a key role in the interaction with the active site of the α-glucosidase enzyme. Molecular docking studies often complement QSAR to visualize these interactions, revealing that hydrogen bonds, π-π stacking interactions, and hydrophobic interactions are significant for binding.

While this data is for N-alkyl-DNJ derivatives, it provides a strong foundation for understanding the SAR of this compound. The long lipophilic chain of 5'-tocopheroxypentyl in this compound would significantly increase its hydrophobicity, a property that these QSAR trends suggest could be favorable for potent enzyme inhibition, in addition to its primary role in tissue targeting. Future QSAR studies on a series of this compound analogues with variations in the linker length, the tocopherol moiety, and the iminosugar headgroup would be invaluable for optimizing the design of this promising class of selective glucosidase inhibitors.

Molecular and Cellular Mechanisms of Top Dnj Action

Selective Endoplasmic Reticulum α-Glucosidase II (GluII) Inhibition

ToP-DNJ demonstrates remarkable selectivity for ER α-glucosidase II. acs.orgresearchgate.net This selectivity is a significant characteristic that differentiates it from earlier iminosugars like 1-deoxynojirimycin (B1663644) (DNJ) and N-butyl-d-1-deoxynojirimycin (NB-DNJ), which inhibit multiple glucosidases. acs.orgresearchgate.netgriffith.edu.au The targeted inhibition of GluII is central to this compound's mechanism of action. acs.orgresearchgate.net

Kinetic Characterization of GluII Inhibition

In vitro studies have characterized the inhibitory potency of this compound against isolated glucosidases. This compound exhibits a comparable IC₅₀ value for GluII to that of DNJ and NB-DNJ. acs.orgresearchgate.net Specifically, the IC₅₀ values for this compound, NB-DNJ, and DNJ with regard to GluII were reported as 9.0 μM, 13 μM, and 16 μM, respectively. acs.orggriffith.edu.au

Here is a table summarizing the IC₅₀ values for GluII inhibition:

CompoundGluII IC₅₀ (μM)
This compound9.0
NB-DNJ13
DNJ16

Data compiled from search results. acs.orggriffith.edu.au

Differentiation from α-Glucosidase I (GluI) and Intestinal Glucosidases

A key feature of this compound is its differentiated inhibitory profile compared to α-glucosidase I (GluI) and intestinal glucosidases. While potent against GluII, this compound shows less than 50% inhibition of other tested enzymes, including intestinal maltase, isomaltase, sucrase, lysosomal glucosidase, and intestinal cellobiase, at concentrations up to 50 μM. acs.org This contrasts sharply with the broader inhibitory activity of parent compounds like DNJ and NB-DNJ, which inhibit a range of α-glucosidases. acs.orgresearchgate.netgriffith.edu.au The selectivity for GluII over intestinal glucosidases is particularly important for potentially reducing gastrointestinal side effects commonly associated with less selective iminosugars. acs.orgresearchgate.netnih.gov Although GluII and intestinal α-glucosidases belong to the same glycoside hydrolase family 31, the molecular basis for this compound's selectivity towards the ER-resident enzyme is not fully elucidated through preliminary structural comparisons. acs.org

Impact on N-Glycan Processing and Protein Folding Pathways

Inhibition of ER α-glucosidases, particularly GluII, disrupts the normal processing of N-linked glycans on newly synthesized glycoproteins in the ER. acs.orgnih.govmdpi.comnih.gov This disruption has significant consequences for protein folding and quality control pathways. acs.orgnih.govmdpi.comnih.gov

Modulation of Calnexin (B1179193)/Calreticulin (B1178941) Cycle

The calnexin/calreticulin cycle is a key ER quality control mechanism that assists in the folding of newly synthesized glycoproteins. nih.govoup.complos.orgabcam.comresearchgate.net This cycle relies on the transient binding of the chaperones calnexin and calreticulin to monoglucosylated N-glycans on glycoproteins. nih.govmdpi.comnih.govoup.comabcam.comresearchgate.net The sequential removal of glucose residues by GluI and GluII regulates the interaction of glycoproteins with these chaperones. acs.orgnih.govmdpi.comnih.gov GluI removes the first glucose, and GluII removes the second, resulting in a monoglucosylated glycan that is a substrate for calnexin/calreticulin binding. acs.orgnih.govmdpi.comnih.gov GluII then removes the final glucose, leading to dissociation from the chaperones. nih.govmdpi.comnih.gov By selectively inhibiting GluII, this compound prevents the removal of the final glucose residue, thereby prolonging or altering the interaction of glycoproteins with the calnexin/calreticulin system. nih.govmdpi.comnih.gov

Consequences for Glycoprotein (B1211001) Maturation

The altered N-glycan processing due to GluII inhibition by this compound can lead to the accumulation of incompletely trimmed glycans, specifically monoglucosylated species. nih.gov This disruption in glycan trimming can impair the proper folding and maturation of glycoproteins. acs.orgnih.govmdpi.comnih.gov For enveloped viruses, which rely on host glycoprotein folding machinery for their own viral glycoproteins, this can compromise viral morphogenesis and infectivity. acs.orgnih.govmdpi.com Cellular assays have shown that this compound treatment results in the production of monoglucosylated species, indicating effective inhibition of GluII in a cellular context. acs.orgnih.gov

Cellular Trafficking and Intracellular Accumulation Mechanisms

This compound exhibits specific cellular trafficking and accumulation patterns. The incorporation of a tocopherol moiety into the DNJ structure was a design strategy aimed at directing the compound to specific tissues and cell types, such as the liver and immune cells, which are relevant for antiviral therapy. acs.orgresearchgate.netnih.govcapes.gov.brnih.gov

Studies indicate that this compound selectively accumulates in the liver in vivo. acs.orgresearchgate.netnih.govcapes.gov.br In cellular assays, the compound showed efficacy primarily in immune cells of the myeloid lineage. acs.orgresearchgate.netnih.govcapes.gov.brnih.gov This suggests that the tocopherol moiety influences the cellular uptake and distribution of this compound, potentially through mechanisms involving the uptake of tocopherol. acs.orgnih.gov Immune cells are known to have mechanisms for enhanced uptake of tocopherol, which may contribute to the observed cell-type specificity of this compound. acs.orgnih.gov The precise intracellular trafficking pathways and accumulation sites beyond the ER (the location of its target enzyme) are subject to further investigation, but the observed tissue and cell type selectivity highlights the impact of the tocopherol conjugation on the compound's cellular pharmacokinetics. acs.orgnih.gov

Role of Tocopherol in Cellular Uptake and Localization

The incorporation of tocopherol into the this compound structure was a deliberate design choice aimed at influencing the compound's biological uptake and distribution. Tocopherol, a form of vitamin E, is known to accumulate in the liver and immune cells, tissues of interest for antiviral therapy. wikipedia.orgthegoodscentscompany.com The hypothesis guiding this design was that the presence of the tocopherol moiety would leverage existing cellular mechanisms for tocopherol uptake, thereby directing the conjugate to these specific cell types. wikipedia.org

Research into the cellular uptake and localization of tocopherol and its analogs has shown that it can be transported into the cell interior in a time-dependent manner. Once inside, it has been observed to localize in distinct peri-nuclear punctae, which have been shown to co-localize with lysosomes. The hepatic α-tocopherol transfer protein (α-TTP) plays a role in the trafficking of α-tocopherol, facilitating its secretion from hepatocytes to circulating lipoproteins for delivery to nonhepatic tissues. While these studies provide insight into tocopherol's fate within cells, the specific impact of the tocopherol conjugation on the detailed uptake pathways and intracellular localization of the entire this compound molecule requires further direct investigation.

Cell Type Specificity in Modulatory Effects (e.g., Myeloid Lineage Immune Cells)

A notable characteristic of this compound observed in investigative studies is its apparent cell type specificity in exerting its modulatory effects. Cellular assays have indicated that this compound demonstrates efficacy exclusively in immune cells belonging to the myeloid lineage. wikipedia.orgthegoodscentscompany.com

Evidence for this specificity comes from assessing the inhibition of ER α-glucosidases, a key mechanism of action for iminosugars. The accumulation of glucosylated free oligosaccharides (FOS) serves as a biomarker for ER α-glucosidase inhibition. wikipedia.org Studies with this compound have shown the presence of these glucosylated FOS in monocyte-derived macrophages (MDMΦ) and HL60 cells (a promyelocytic leukemia cell line), both of the myeloid lineage. wikipedia.org In contrast, glucosylated FOS were not detected in Jurkat cells (T lymphocytes) or Raji cells (B lymphocytes), representing the lymphoid lineage. wikipedia.org

This differential effect suggests that this compound is more effectively absorbed or active within myeloid lineage cell types compared to lymphoid cells. wikipedia.org This cell type selectivity, potentially influenced by the tocopherol conjugate, could be advantageous for developing targeted antiviral therapies that minimize off-target effects on other cell populations. wikipedia.org

Investigative Studies on Host-Targeting Antiviral Mechanisms

Investigative studies on this compound have primarily focused on its role as a host-targeting antiviral compound, specifically through the inhibition of ER α-glucosidases. This mechanism interferes with the host cell's protein folding machinery, which many viruses exploit for the maturation of their glycoproteins.

Impact on Flaviviral Glycoprotein Maturation (e.g., Dengue Virus)

This compound has been evaluated for its antiviral activity, particularly against flaviviruses like Dengue virus (DENV). wikipedia.org Flaviviruses rely on the host cell's ER-resident α-glucosidases (specifically α-glucosidase I and II) for the proper folding and maturation of their envelope glycoproteins, such as prM and E proteins, which are essential for the assembly of infectious viral particles.

Iminosugars, as inhibitors of these glucosidases, can disrupt this crucial step in the viral life cycle. By preventing the correct trimming of N-linked glycans on viral glycoproteins, iminosugars can lead to misfolded proteins that are retained in the ER and eventually degraded, thus reducing the production of infectious virions.

This compound has been identified as a selective inhibitor of ER α-glucosidase II (GluII). wikipedia.orgthegoodscentscompany.com Studies have shown that this selective inhibition of GluII by this compound is sufficient to exert an anti-DENV effect. wikipedia.org This finding is significant as it suggests that targeting GluII alone can be a viable strategy for inhibiting flavivirus replication by interfering with glycoprotein maturation.

Evaluation in Specific Cellular Models (e.g., MDMΦ cells, Huh7.5 cells)

The antiviral effects and mechanisms of this compound have been investigated in specific cellular models to understand its activity in relevant host cell types. Primary human monocyte-derived macrophages (MDMΦ) and the human hepatoma cell line Huh7.5 have been utilized in these studies. wikipedia.org MDMΦ cells are a relevant model for DENV infection, while Huh7.5 cells are commonly used for studying hepatitis C virus (HCV) and DENV. wikipedia.org

In studies evaluating this compound's effect on DENV infection in MDMΦ cells, the compound demonstrated antiviral activity. wikipedia.org This antiviral effect correlated with the inhibition of GluII in these cells, as evidenced by the accumulation of glucosylated FOS. wikipedia.org

Conversely, when this compound was tested in Huh7.5 cells, no inhibition of GluII was observed, and consequently, neither an anti-DENV nor an anti-HCV effect was detected in these cells. wikipedia.org

These results from the cellular models strongly support the proposed mechanism of action: this compound's antiviral activity is linked to its ability to inhibit ER α-glucosidase II. The lack of efficacy in Huh7.5 cells, where GluII was not inhibited by this compound, further substantiates that GluII inhibition is a key factor in its antiviral effect. wikipedia.org

Cell TypeThis compound TreatmentGluII Inhibition (FOS Accumulation)Antiviral Effect (DENV/HCV)Source
MDMΦ cellsYesYesYes (Anti-DENV) wikipedia.org
Huh7.5 cellsYesNoNo (Anti-DENV, Anti-HCV) wikipedia.org
HL60 cellsYesYesNot specified in source context wikipedia.org
Jurkat cellsYesNoNot specified in source context wikipedia.org
Raji cellsYesNoNot specified in source context wikipedia.org

This table summarizes key findings regarding this compound's effects in different cell types and its correlation with GluII inhibition.

Preclinical Research and Investigational Applications of Top Dnj in Biological Systems

In Vitro Research Model Systems

In vitro studies utilizing isolated enzymes and cell-based assays have been crucial in characterizing the biochemical activity and cellular effects of ToP-DNJ. These models provide controlled environments to investigate the compound's interaction with specific enzymes and its impact on cellular processes like glycoprotein (B1211001) processing and viral replication.

Enzyme Inhibition Assays (Isolated Enzymes)

This compound has been evaluated for its ability to inhibit various glycosidases, particularly the endoplasmic reticulum (ER) α-glucosidases I and II (GluI and GluII), which are involved in the quality control of newly synthesized glycoproteins. researchgate.netoup.com Studies using isolated enzymes have demonstrated that this compound is a selective inhibitor of ER α-glucosidase II at low micromolar concentrations. acs.orgacs.orgresearchgate.net This selectivity is a key feature distinguishing it from some other iminosugars, which may inhibit a broader range of glucosidases, including intestinal ones, potentially leading to gastrointestinal side effects. acs.org

Data from in vitro inhibition studies highlight the differential potency of this compound against GluII compared to other glucosidases. For instance, compared to its parent compound DNJ and another derivative, N-butyl-DNJ (NB-DNJ), this compound shows comparable inhibitory activity against α-glucosidase II. griffith.edu.au

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Cell-Based Assays for Glycoprotein Processing Effects

Beyond isolated enzyme studies, cell-based assays have been used to investigate how this compound affects glycoprotein processing within a cellular context. acs.orggriffith.edu.au Inhibition of ER α-glucosidases, particularly GluII, disrupts the normal trimming of N-glycans on newly synthesized glycoproteins. researchgate.netoup.com This can interfere with protein folding and quality control mechanisms within the ER. researchgate.net

Research has shown that this compound's selective inhibition of GluII in cellular models leads to alterations in glycoprotein processing. acs.org This effect is considered a key mechanism underlying its antiviral activity against certain enveloped viruses that rely on host cell glycoprotein processing for proper folding and assembly. researchgate.net

Cellular Assays for Antiviral Activity in Research Models

This compound has demonstrated antiviral activity in cellular research models, particularly against flaviviruses like Dengue virus (DENV) and Hepatitis C virus (HCV). acs.orgacs.orggriffith.edu.au These studies have primarily utilized cell lines relevant to viral infection, such as human hepatoma Huh7.5 cells (for HCV and DENV) and human monocyte-derived macrophages (MDMs) or immature dendritic cells (imDCs) (for DENV). acs.orgcapes.gov.bracs.orggriffith.edu.aunih.gov

In cellular assays, this compound has shown efficacy in reducing the production of infectious virus particles. griffith.edu.aunih.gov Its antiviral effect against DENV in MDM cells has been observed even in the absence of significant α-glucosidase I inhibition, suggesting that GluII inhibition alone can be sufficient for an anti-DENV effect in these cells. griffith.edu.aunih.gov The compound's activity has been noted to be particularly effective in immune cells of the myeloid lineage. acs.orgcapes.gov.bracs.org

In Vivo Research Model Systems (Animal Models)

Preclinical research involving animal models has been essential for understanding the pharmacokinetics and biological effects of this compound in a complex living system. nih.govatsjournals.org These studies provide insights into the compound's distribution within the body and its impact on relevant physiological processes. nih.govmdpi.com

Biodistribution Studies in Animal Models (e.g., Liver Accumulation in Mice)

Biodistribution studies in animal models, such as BALB/c mice, have investigated where this compound is distributed within the body after administration. nih.gov A key finding from these studies is the selective accumulation of this compound in the liver. acs.orgnih.govcapes.gov.bracs.orgresearchgate.net This was a desired outcome of incorporating the tocopherol moiety into the iminosugar structure, aiming to target the liver, which is a primary site of infection for viruses like HCV and a potential reservoir for DENV. nih.govacs.org

Studies have compared the biodistribution of this compound to its parent compound, DNJ, and other iminosugar derivatives. nih.govacs.org Unlike DNJ, which is primarily excreted renally and found in higher amounts in the kidneys and bladder, this compound consistently shows the highest concentrations in the liver following both intravenous and oral administration in mice. nih.gov The amount of this compound in the liver has been shown to persist over time, demonstrating improved liver half-life compared to simple alkylated iminosugars. acs.org

Investigation of Metabolic Modulation in Specific Animal Models (e.g., glucose homeostasis related to DNJ parent compound)

While research on this compound has primarily focused on its antiviral properties and selective enzyme inhibition, the parent compound, 1-deoxynojirimycin (B1663644) (DNJ), is well-known for its effects on glucose metabolism, particularly as an inhibitor of intestinal α-glucosidases. wikipedia.orghellobio.com These enzymes are responsible for breaking down complex carbohydrates into glucose in the digestive tract, and their inhibition can lead to reduced glucose absorption and modulation of postprandial blood glucose levels. hellobio.com

Studies with DNJ in animal models, such as Otsuka Long−Evans Tokushima Fatty (OLETF) rats (a model for type 2 diabetes), have demonstrated significant antidiabetic effects, including improvements in fasting blood glucose levels, glucose tolerance, and increased insulin (B600854) sensitivity. acs.org DNJ has also shown antihyperglycemic effects in streptozotocin- and high-fat-diet-induced hyperglycemic rats. acs.org

Given that this compound was designed to be selective for ER α-glucosidase II and avoid significant inhibition of intestinal glucosidases, it is not expected to have the same direct impact on glucose homeostasis in the manner of its parent compound DNJ. acs.orggriffith.edu.au The design aimed to eliminate the gastrointestinal side effects associated with the inhibition of intestinal glucosidases by compounds like miglustat (B1677133) (NB-DNJ). acs.org Therefore, investigations into the metabolic modulation effects of this compound would likely focus on different pathways compared to those studied for DNJ in the context of glucose homeostasis.

Exploration of Antiviral Mechanisms in Animal Models (e.g., flavivirus models)

Preclinical studies have explored the antiviral potential of this compound, particularly in the context of flavivirus infections, utilizing animal models. This compound is an iminosugar conjugated with tocopherol, designed to act as an antiviral agent. acs.orgresearchgate.net Its primary mechanism of action involves the inhibition of endoplasmic reticulum (ER) α-glucosidase II. acs.orgresearchgate.net This inhibition is considered the basis for its anti-Dengue virus (DENV) activity. acs.org

Iminosugars, as a class, have demonstrated antiviral activity against members of the Flaviviridae family in murine models. researchgate.net The replication of flaviviruses is dependent on the host cell's glycosylation machinery. researchgate.net By inhibiting ER α-glucosidases, iminosugars like this compound can interfere with the proper folding of viral glycoproteins, which is crucial for viral assembly and egress. researchgate.net This disruption can prevent the removal of terminal glucose residues on N-linked glycans, thereby interrupting the necessary interaction between viral glycoproteins and host chaperone proteins. researchgate.net

Research on other iminosugar derivatives, such as N-nonyl-deoxynojirimycin (NN-DNJ), has also provided insights into the potential mechanisms in animal models. NN-DNJ exhibited an antiviral effect on flavivirus infections, including Japanese encephalitis virus (JEV) and DENV-2, in vitro and in a mouse model. nih.gov In a mouse model of lethal challenge by JEV infection, oral administration of NN-DNJ was shown to reduce the mortality rate. nih.gov These findings suggest that the antiviral effect of NN-DNJ on flaviviruses likely involves interference with virus replication at the posttranslational modification level within the ER. nih.gov Specifically, NN-DNJ appeared to affect interactions between the ER chaperone calnexin (B1179193) and viral glycoproteins, suggesting a molecular target for the iminosugar's action against flaviviruses. nih.gov

While specific detailed data tables directly pertaining to this compound's efficacy in animal models were not extensively detailed in the provided snippets, the information on related iminosugars and the described mechanism of action in the context of flaviviruses in animal models support the investigational applications of this compound in this area.

Studies on Tissue-Specific Effects and Selectivity in Organisms

Studies have investigated the tissue-specific effects and selectivity of this compound in organisms, primarily focusing on its distribution and cellular targeting. A key design feature of this compound is the conjugation of the iminosugar to tocopherol (a form of vitamin E). acs.orgresearchgate.net This conjugation was intended to direct the compound to specific tissues relevant for antiviral therapy, namely the liver and immune cells, as tocopherol is known to accumulate in these areas. acs.orgresearchgate.net

Preclinical studies have shown that this compound selectively accumulates in the liver in vivo. acs.orgresearchgate.net This selective accumulation aligns with the strategy of conjugating the iminosugar to a metabolite like tocopherol to influence its tissue distribution. acs.org

Beyond tissue distribution, investigations have also explored the cellular selectivity of this compound. In cellular assays, this compound demonstrated efficacy exclusively in immune cells of the myeloid lineage. acs.orgresearchgate.net This suggests a level of cell-type specificity in its activity. The inclusion of tocopherol in the iminosugar structure is believed to contribute to this selectivity, influencing not only tissue distribution but also target enzyme and cell type. acs.orgresearchgate.net

The strategy of using a conjugated metabolite to achieve targeted delivery and enhance selectivity for specific tissues and cell types is a key aspect of the preclinical investigation into this compound. acs.org This approach leverages the natural distribution pathways of the conjugated metabolite to potentially concentrate the iminosugar in desired locations, thereby improving its therapeutic index and reducing off-target effects. The observed accumulation in the liver and efficacy in myeloid lineage cells support the potential of this targeting strategy. acs.orgresearchgate.net

Summary of Tissue and Cell Selectivity Findings for this compound

FeatureObservation in Organisms (in vivo/cellular assays)ImplicationSource
Tissue AccumulationSelectively accumulates in the liverDirected targeting via tocopherol conjugate acs.orgresearchgate.net
Cellular EfficacyExclusive efficacy in immune cells (myeloid lineage)Cell-type specificity influenced by conjugate and/or mechanism of action acs.orgresearchgate.net
Enzyme SelectivitySelective inhibitor of ER α-glucosidase IIReduced potential for off-target effects (e.g., gastrointestinal) acs.org

This table summarizes the key findings regarding the tissue and cell selectivity observed in preclinical studies of this compound.

Advanced Analytical Methodologies for Top Dnj Research

Chromatographic Techniques for Research Purification and Quantification

Chromatographic methods are indispensable for isolating ToP-DNJ from synthesis mixtures or biological samples and for accurately determining its concentration. These techniques leverage differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique applicable to the analysis of this compound, particularly for the analysis of volatile or semi-volatile derivatives. Similar to HPLC with UV detection, GC-MS often requires derivatization of polar compounds like iminosugars to increase their volatility and thermal stability wikipedia.orgthegoodscentscompany.comwikipedia.orgresearchgate.net. Trimethylsilyl (B98337) (TMS) derivatization is a common method used for this purpose, involving the replacement of active hydrogen atoms with a trimethylsilyl group wikipedia.orgthegoodscentscompany.comwikipedia.org.

Derivatization procedures such as oximation followed by trimethylsilylation have been assayed for the simultaneous analysis of iminosugars like DNJ and other carbohydrates by GC-MS wikipedia.org. While TMS derivatization can provide structural information, a disadvantage is the requirement for the removal of water from samples wikipedia.orgthegoodscentscompany.com. GC-MS analysis of derivatized samples allows for the separation and detection of various compounds, and the resulting mass spectra can be used for identification and quantification wikipedia.org.

Although direct examples of GC-MS analysis specifically for this compound were not found in the provided results, the established methodologies for derivatizing and analyzing iminosugars and related compounds by GC-MS are relevant for potential applications in this compound research, particularly for analyzing breakdown products or related metabolites that may be amenable to this technique.

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic techniques provide crucial information about the structure, functional groups, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural characterization and stereochemical elucidation of organic molecules, including complex conjugates like this compound. NMR provides information about the chemical environment of atoms within a molecule, allowing for the determination of connectivity, functional groups, and three-dimensional structure.

Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, TOCSY, HMBC, and HSQC) are used to assign signals and establish correlations between atoms, which are critical for confirming the proposed structure of a synthesized compound like this compound. NMR is considered a "gold standard" for molecule identification and structural elucidation in drug development.

Furthermore, NMR is highly useful for determining stereochemistry and the composition of enantiomers. Methods employing chiral solvating agents or chiral shift reagents, or by converting enantiomers into diastereomeric derivatives using a chiral reagent, can lead to observable differences in NMR spectra, allowing for the determination of enantiomeric excess. The synthesis and characterization of this compound involved detailed experimental procedures, including the acquisition of NMR spectra fishersci.se. These spectra would be essential for confirming the successful formation of the conjugate and elucidating its precise structure and stereochemistry.

Mass Spectrometry (MS/MS, HRMS) for Molecular Identity and Purity in Research Samples

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. MS is essential for confirming the molecular identity and assessing the purity of synthesized this compound.

Techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) offer enhanced capabilities for structural confirmation and accurate mass measurements. MS/MS involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing a "fingerprint" that can be used for structural elucidation and confirmation. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and differentiate between molecules with very similar nominal masses.

In the context of this compound research, MS/MS and HRMS would be used to confirm the molecular weight of the synthesized conjugate and its fragments, providing strong evidence for its identity and helping to detect and identify impurities fishersci.se. The supporting information for the synthesis and characterization of this compound includes details on mass spectrometry fishersci.se.

Hyphenated Techniques for Complex Mixture Analysis in Biological Samples

Hyphenated techniques combine the separation power of chromatography or electrophoresis with the identification capabilities of spectroscopy or mass spectrometry, enabling the analysis of complex mixtures such as biological samples. These techniques are particularly valuable in this compound research for studying its behavior and effects in biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used hyphenated techniques for the analysis of complex biological samples. LC-MS couples the separation capabilities of HPLC with the detection and identification power of MS, allowing for the analysis of multiple components in a single run. LC-MS/MS provides even greater selectivity and sensitivity by using tandem mass spectrometry to selectively detect and quantify target analytes within a complex matrix uni-goettingen.de.

The analysis of biological samples treated with this compound, such as for monitoring free oligosaccharide levels, can be performed using HPLC-based methods, which can be coupled with MS detection for increased specificity fishersci.se. LC-MS/MS has been successfully applied for the quantification of DNJ in biological matrices like mulberry leaves and silkworms. These hyphenated techniques are crucial for overcoming matrix effects and achieving the sensitivity required to detect and quantify this compound or its metabolites in biological samples.

Hyphenated techniques provide comprehensive insights into complex samples by integrating separation, identification, and quantification. This is essential for understanding the fate of this compound in biological systems, identifying potential metabolites, and correlating its presence with biological effects.

Development of Specialized Assays for Enzyme Activity and Cellular Modulation in Research Contexts

Specialized assays are crucial for characterizing the biochemical and cellular effects of this compound. These assays allow researchers to determine enzyme inhibition profiles, assess cellular uptake and localization, and evaluate the functional consequences of enzyme inhibition on cellular pathways.

Enzyme Activity Assays

Enzyme activity assays are employed to quantify the inhibitory potency and selectivity of this compound against various glycosidases. A key finding is that this compound demonstrates selective inhibition of ER α-glucosidase II (GluII) at low micromolar concentrations. acs.orgnih.govresearchgate.net This selectivity is a significant aspect, as other iminosugars like 1-deoxynojirimycin (B1663644) (DNJ) and N-butyl-DNJ (NB-DNJ) often inhibit a broader range of glucosidases, including intestinal enzymes, which can lead to side effects. acs.orgoup.com

Research has shown that this compound has an IC₅₀ value of 9.0 μM for GluII. In comparison, DNJ and NB-DNJ have IC₅₀ values of 16 μM and 13 μM, respectively, for GluII. acs.org Importantly, this compound shows less than 50% inhibition of other tested enzymes, such as intestinal glucosidases, even at concentrations up to 50 μM, highlighting its improved selectivity for GluII. acs.org

Enzyme activity assays are typically performed using purified enzymes or cell lysates under controlled conditions, often involving specific substrates that yield a detectable product upon enzymatic cleavage. For instance, assays for β-glucosidase activity have been performed on cell lysates at pH 5.0 in the presence of detergents like Triton X-100 and bile salts. pnas.orgpnas.org While these specific conditions might not be directly applied to α-glucosidase assays for this compound, they illustrate the principles of using optimized buffer conditions and substrates to measure enzyme activity and inhibition.

A comparative look at the IC₅₀ values for this compound and related iminosugars against GluII and other glucosidases is presented in the table below, illustrating this compound's selectivity profile.

CompoundEnzyme TargetIC₅₀ (μM)Selectivity NotesSource
This compoundER α-Glucosidase II (GluII)9.0Selective; <50% inhibition of other glucosidases acs.org
DNJER α-Glucosidase II (GluII)16Inhibits multiple glucosidases acs.org
NB-DNJER α-Glucosidase II (GluII)13Inhibits multiple glucosidases acs.org
This compoundOther tested glucosidases>50<50% inhibition at 50 μM acs.org

Cellular Modulation Assays

Cellular assays are vital for understanding how this compound affects cellular processes, particularly in the context of its antiviral activity and potential as a chemical chaperone. These assays evaluate the compound's efficacy in a cellular environment, considering factors like uptake, metabolism, and interaction with intracellular targets.

Studies using cellular assays have shown that this compound exhibits efficacy exclusively in immune cells of the myeloid lineage. acs.orgnih.govresearchgate.net This cell type specificity, combined with the selective inhibition of GluII, suggests a targeted mechanism of action. acs.orgnih.govresearchgate.net

One type of cellular assay used in the research of iminosugars, including the parent compound DNJ, involves assessing the accumulation of monoglucosylated folded proteins (FOS). acs.orgresearchgate.net Inhibition of ER α-glucosidases I and II by iminosugars leads to the accumulation of these proteins, which can serve as a biomarker for enzyme inhibition within the cell. acs.orgresearchgate.net In cellular assays with this compound, the correlation between FOS accumulation and antiviral effect substantiated that ER α-glucosidase inhibition is the mechanism of action for its anti-DENV activity. acs.org

Cell-based assays are also used to study the potential of iminosugars as chemical chaperones. While research on this compound specifically as a chemical chaperone is less prominent in the provided results compared to its enzyme inhibition, studies on other DNJ derivatives like NB-DNJ illustrate the methodologies. For example, assays measuring the increase in activity of mutated enzymes, such as N370S β-glucosidase in fibroblasts from Gaucher disease patients, are used to assess the chaperone activity of compounds. pnas.orgpnas.org These assays typically involve incubating cells with the compound and then measuring the enzyme activity in cell lysates. pnas.orgpnas.org

Another aspect of cellular modulation studied through assays is the effect on viral replication. This compound has shown antiviral activity against Dengue virus (DENV) in primary monocyte-derived macrophages (MDMΦ) cells. acs.org Cellular antiviral assays typically involve infecting cells with a virus and then treating them with the compound at various concentrations to determine the reduction in viral load or inhibition of viral replication. acs.org

The cell type specificity observed with this compound is a key finding from cellular modulation assays. The table below summarizes the observed efficacy in different cell types.

Cell TypeThis compound EfficacySource
Immune cells (myeloid)Efficacious acs.orgnih.govresearchgate.net
Other human cellsLess Efficacious acs.org
Primary MDMΦ cellsAntiviral Activity acs.org

These specialized enzyme activity and cellular modulation assays are critical tools in elucidating the mechanism of action and therapeutic potential of this compound, providing detailed insights into its selective enzyme inhibition and cell type-specific effects.

Computational and Theoretical Studies of Top Dnj Interactions

Molecular Docking Simulations with Target Enzymes (e.g., ER α-Glucosidase II)

Molecular docking simulations are widely used to predict the binding orientation (pose) and affinity of a ligand within a protein's binding site. For ToP-DNJ, a known selective inhibitor of endoplasmic reticulum (ER) α-glucosidase II, docking studies can illuminate the specific details of its interaction with this key enzyme oup.comacs.orgresearchgate.netnih.gov. ER α-glucosidase II is a glycoside hydrolase involved in the quality control of protein folding in the ER researchgate.netnih.gov. Iminosugars, including DNJ and its derivatives like this compound, are known to inhibit α-glucosidases acs.orgwikipedia.orghellobio.commdpi.com.

Docking studies typically involve placing the ligand (this compound) into the active site of the target enzyme (ER α-glucosidase II) and exploring various possible binding poses and conformations to find the most energetically favorable ones mdpi.com. The output often includes predicted binding energies or scores, which can be used to estimate the strength of the interaction mdpi.comresearchgate.net. While specific detailed docking data for this compound was not extensively found in the provided context, studies on related iminosugars and α-glucosidases highlight the utility of this method in understanding their interactions mdpi.comresearchgate.net. For instance, molecular docking has been used to investigate the binding of DNJ and its derivatives to α-glucosidases, revealing key interactions within the active site mdpi.comresearchgate.net.

Binding Site Analysis and Interaction Energies

While direct binding energy values from docking of this compound with ER α-glucosidase II were not prominently featured in the search results, related studies on iminosugars and glucosidases demonstrate the application of this analysis mdpi.comresearchgate.net. For example, docking studies on other compounds interacting with α-glucosidases have reported binding energies and identified key residues involved in hydrogen bonding and hydrophobic interactions researchgate.netresearchgate.net. The binding site of ER α-glucosidase II for iminosugars is known to overlap with the glucose recognition site of other α-glucosidases mdpi.com.

Prediction of Binding Modes and Key Residues

Molecular docking predicts the likely orientation, or binding mode, of this compound within the active site of ER α-glucosidase II mdpi.comacs.org. Understanding the binding mode is essential for elucidating the mechanism of inhibition and for guiding the design of more potent and selective inhibitors. Key residues are the specific amino acids in the enzyme's binding site that form critical interactions with the ligand, stabilizing the complex and influencing binding affinity acs.orgbiorxiv.orgfrontiersin.org.

Studies on iminosugars binding to α-glucosidases have identified key catalytic residues involved in substrate hydrolysis and inhibitor binding researchgate.net. Docking can predict which of these residues are involved in interactions with this compound, such as hydrogen bonds with hydroxyl groups or the nitrogen atom of the iminosugar core, and hydrophobic interactions with the tocopherol moiety researchgate.net. For instance, research on DNJ and its derivatives interacting with glucosidases has highlighted the importance of specific residues in forming hydrogen bonds and hydrophobic contacts within the binding pocket mdpi.comresearchgate.netresearchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein frontiersin.orgmdpi.com. Unlike static docking, MD simulations allow researchers to observe conformational changes in this compound and ER α-glucosidase II upon binding, assess the stability of the complex, and refine the understanding of the interactions predicted by docking mdpi.comfrontiersin.orgpnas.org. MD simulations can reveal how long this compound stays bound to the enzyme and how the complex behaves in a more realistic, dynamic environment, often including solvent molecules and ions frontiersin.orgoup.com.

MD simulations can be used to calculate binding free energies, which provide a more accurate measure of binding affinity compared to docking scores by considering the contributions of solvent and entropic effects mdpi.comfrontiersin.org. They can also help to identify stable binding poses and key interactions that persist throughout the simulation mdpi.comfrontiersin.org. While specific MD simulation data for this compound interacting with ER α-glucosidase II was not extensively found, MD simulations have been applied to study the stability and interactions of other iminosugars with glucosidases mdpi.comresearchgate.net. These studies demonstrate the value of MD in understanding the dynamic nature of ligand-enzyme interactions and the influence of structural modifications on binding stability mdpi.com.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations delve into the electronic structure of molecules, providing insights into their properties and reactivity at a fundamental level acs.orgacs.orgaip.org. These calculations can determine parameters such as partial charges, molecular orbitals, and electrostatic potential surfaces, which are crucial for understanding how this compound interacts with its environment and its biological target nih.govmdpi.com. While computationally intensive, quantum chemical methods can offer a detailed understanding of the nature of the chemical bonds and non-covalent interactions involved in the this compound-ER α-glucosidase II complex.

Quantum chemistry can also be used to study the conformational landscape of this compound, particularly the influence of the tocopherol moiety on the conformation of the DNJ part rsc.org. This is important because the conformation of the ligand can significantly impact its ability to bind to the enzyme. Additionally, these calculations can provide information about the reactivity of this compound, although this is less directly related to its inhibitory mechanism as an iminosugar. While specific quantum chemical calculations for this compound were not prominently found, the application of these methods to understand the electronic properties and interactions of organic molecules is well-established acs.orgaip.orgmdpi.comrsc.org.

In Silico Prediction of Potential Research Targets and Off-Targets

In silico target prediction methods use computational approaches to predict potential biological targets for a given compound based on its chemical structure mdpi.comnih.govchemrxiv.orgunipi.it. These methods can help identify not only the intended targets (like ER α-glucosidase II) but also potential off-targets, which are proteins that the compound might interact with unintentionally genscript.comabyntek.comacs.orgfrontiersin.org. Predicting off-targets is crucial for understanding potential side effects and for assessing the selectivity of this compound acs.orgresearchgate.net.

Various in silico methods exist for target prediction, including similarity searching based on chemical fingerprints, machine learning models trained on large datasets of known ligand-target interactions, and pharmacophore modeling mdpi.comnih.govchemrxiv.orgunipi.it. While the provided information mentions in silico target fishing for DNJ, identifying numerous potential targets in addition to α-glycosidase, specific in silico target or off-target prediction data for this compound was not extensively found mdpi.com. However, the principle applies to this compound, and such studies could be performed to gain a more comprehensive understanding of its potential interactions beyond ER α-glucosidase II. Given that this compound is a conjugate of DNJ and tocopherol, in silico methods could predict targets associated with both moieties, as well as novel targets arising from the conjugated structure.

Future Directions and Emerging Research Avenues for Top Dnj

Exploration of Novel ToP-DNJ Conjugates with Altered Linkers or Targeting Moieties

Future research aims to build upon the successful conjugation strategy used in this compound by exploring novel conjugates. This involves altering the linker connecting the iminosugar and tocopherol moieties or incorporating different targeting moieties altogether. The goal is to further refine the compound's selectivity, improve its pharmacokinetic properties, and direct it to specific cell types or tissues with even greater precision. The design of linkers is crucial in targeted drug delivery systems, influencing stability and efficiency. mdpi.commdpi.comunirioja.es Different types of linkers, such as cleavable (pH-sensitive, redox-sensitive, enzyme-sensitive) and non-cleavable linkers, are being investigated in the broader field of conjugates like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). mdpi.commdpi.comunirioja.esresearchgate.netacs.org Applying these advancements in linker technology to this compound conjugates could lead to improved intracellular release of the active iminosugar or enhanced targeting. Exploring alternative targeting moieties beyond tocopherol could also open up new therapeutic possibilities for this compound in different disease contexts.

Investigation of this compound as a Tool for Glycoprotein (B1211001) Quality Control Research

This compound's selective inhibition of ER α-glucosidase II makes it a valuable tool for investigating the endoplasmic reticulum quality control (ERQC) pathway. nih.govacs.orgoup.com This pathway is essential for the proper folding and processing of newly synthesized glycoproteins. acs.orgoup.comnih.gov By selectively inhibiting α-GluII, this compound can be used to perturb this pathway and study the consequences on glycoprotein folding, trafficking, and function. This research can provide deeper insights into the mechanisms of ERQC and how its dysfunction contributes to various diseases, including those caused by enveloped viruses that heavily rely on the host ERQC machinery. nih.govacs.orgoup.comnih.gov Using this compound in research allows for a more targeted approach compared to less selective glucosidase inhibitors, potentially revealing specific roles of α-GluII in different cellular processes and with specific glycoproteins.

Advanced Preclinical Model Systems for Mechanistic Studies (e.g., Organoids, 3D Cultures)

To gain a more comprehensive understanding of this compound's mechanisms of action and its effects in a more physiologically relevant context, researchers are moving towards advanced preclinical model systems. Organoids and three-dimensional (3D) cell cultures are increasingly being used as they better recapitulate the cellular heterogeneity, structure, and functions of native tissues compared to traditional two-dimensional (2D) cell cultures. mdpi.comresearchgate.netfrontiersin.orgnih.govnih.gov These models provide a more complex microenvironment, including cell-cell and cell-matrix interactions, which are crucial for studying drug responses and cellular behavior. mdpi.comfrontiersin.orgnih.govnih.gov Utilizing organoids derived from specific tissues or patient cells, or employing advanced 3D culture techniques, can provide more accurate and predictive data on this compound's effects before moving to in vivo studies. This allows for detailed mechanistic studies in a context that more closely mimics the in vivo situation.

Integration of Omics Technologies to Elucidate Broader Cellular Impacts in Research Models

Integrating omics technologies is a critical future direction to understand the broader cellular impacts of this compound treatment in research models. Approaches such as transcriptomics, proteomics, and metabolomics can provide a global view of the molecular changes occurring within cells or tissues upon exposure to this compound. tandfonline.commdpi.compreprints.orgnih.govnih.gov Transcriptomics can reveal changes in gene expression, proteomics can show alterations in protein levels and modifications, and metabolomics can highlight changes in metabolic pathways. mdpi.compreprints.orgnih.govnih.gov By integrating these different layers of omics data, researchers can gain a holistic understanding of how this compound affects cellular pathways beyond its primary target, ER α-glucosidase II. tandfonline.commdpi.compreprints.orgnih.govnih.gov This can help identify off-target effects, compensatory mechanisms, or novel pathways influenced by α-GluII inhibition, providing a more complete picture of the compound's cellular activity.

Application of this compound in Combinatorial Research Strategies with Other Glycobiology Probes

To further dissect the complexities of glycobiology and ERQC, this compound can be applied in combinatorial research strategies alongside other glycobiology probes. This involves using this compound in combination with inhibitors targeting other glycosidases or enzymes involved in glycan synthesis and processing, or with probes that label specific glycans or glycoproteins. By simultaneously modulating different parts of the glycosylation machinery, researchers can gain a more nuanced understanding of the interplay between various enzymes and pathways. This combinatorial approach can help delineate the specific contributions of α-GluII inhibition within the broader context of cellular glycosylation and quality control, potentially revealing synergistic or antagonistic effects with other probes and providing deeper insights into the functional consequences of glycan modifications.

Development of Advanced Biosensors or Probes based on this compound Structure

The unique structure of this compound, particularly its selective interaction with ER α-glucosidase II, could serve as a basis for developing advanced biosensors or probes. Biosensors are devices that combine a biological recognition element with a transducer to detect specific molecules. semanticscholar.orgnih.govdovepress.comnih.govrsc.org By leveraging the binding affinity of the this compound structure for α-GluII, researchers could design probes that specifically target and report on the activity or localization of this enzyme in live cells or in vitro. These probes could incorporate fluorescent tags, radioactive isotopes, or other detectable moieties. Such biosensors or probes would be invaluable tools for real-time monitoring of α-GluII activity, screening for modulators of this enzyme, or visualizing its distribution within cellular compartments. This could significantly advance research into ERQC and the role of α-GluII in health and disease.

Q & A

Q. What are the foundational analytical techniques for characterizing ToP-DNJ's physicochemical properties?

this compound's characterization requires a systematic approach:

  • Spectroscopic Analysis : Use NMR (¹H/¹³C) and FT-IR to confirm molecular structure and functional groups.
  • Chromatographic Methods : Employ HPLC or LC-MS for purity assessment and quantification .
  • Thermal Stability : Conduct TGA/DSC to evaluate decomposition temperatures and crystallinity .
  • Solubility Profiling : Test in solvents (e.g., DMSO, water) to inform formulation strategies. Methodological Tip: Cross-validate results with orthogonal techniques to minimize instrumentation bias .

Q. How to design a preliminary in vitro assay to assess this compound's biological activity?

  • Target Selection : Prioritize targets based on structural analogs (e.g., glycosidase inhibition for DNJ derivatives).
  • Dose-Response Curves : Use 3-5 logarithmic concentrations to calculate IC₅₀ values .
  • Controls : Include positive (e.g., miglitol for α-glucosidase) and negative controls (vehicle-only).
  • Replicates : Perform triplicate runs to account for plate variability . Note: Pre-screen cytotoxicity in cell lines (e.g., HEK293) to rule off-target effects .

Q. What statistical methods are appropriate for initial data analysis of this compound's efficacy?

  • Descriptive Statistics : Calculate mean ± SD for biological replicates.
  • Hypothesis Testing : Apply Student’s t-test (two groups) or ANOVA (multiple groups) with post-hoc corrections (e.g., Tukey) .
  • Software : Use GraphPad Prism or R for reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in this compound's mechanism of action across studies?

  • Systematic Review : Compile data using PRISMA guidelines to identify methodological discrepancies (e.g., assay conditions, cell models) .
  • Meta-Analysis : Pool effect sizes via random-effects models, adjusting for heterogeneity .
  • Mechanistic Replication : Redesign experiments using orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibitors) . Framework: Apply PICO (Population: target enzymes; Intervention: this compound; Comparison: controls; Outcome: activity metrics) to standardize variables .

Q. What strategies optimize this compound's synthetic yield while maintaining enantiomeric purity?

  • Catalytic Systems : Screen chiral catalysts (e.g., organocatalysts for stereoselective synthesis).
  • Reaction Monitoring : Use in-situ FT-IR or PAT (Process Analytical Technology) for real-time optimization .
  • Purification : Compare recrystallization vs. chiral column chromatography for enantiomer separation . Data Validation: Report yield, ee (enantiomeric excess), and HPLC chromatograms in supplementary materials .

Q. How to design a robust pharmacokinetic study for this compound in preclinical models?

  • Sampling Schedule : Collect plasma/tissue samples at 0, 1, 2, 4, 8, 12, 24h post-administration.
  • Analytical Validation : Establish LC-MS/MS methods with LLOQ (Lower Limit of Quantification) ≤1 ng/mL .
  • Compartmental Modeling : Use non-linear mixed-effects modeling (e.g., Monolix) to estimate AUC, Cₘₐₓ, and t₁/₂ . Ethics: Adhere to ARRIVE guidelines for animal reporting .

Data and Reproducibility Challenges

Q. How to address batch-to-batch variability in this compound's biological activity?

  • Quality Control : Implement QC thresholds (e.g., ≥95% purity, endotoxin levels <0.1 EU/mg).
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Blinded Experiments : Randomize sample IDs to reduce observer bias .

Q. What methodologies ensure reproducibility in this compound's in vivo efficacy studies?

  • Power Analysis : Calculate sample size using G*Power to achieve ≥80% statistical power .
  • Standardized Protocols : Pre-register methods on platforms like OSF (Open Science Framework).
  • Data Sharing : Deposit raw datasets in repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Research Design Frameworks

Q. How to apply the FINER criteria to this compound research questions?

  • Feasible : Ensure access to synthetic intermediates and analytical infrastructure.
  • Interesting : Link findings to unresolved issues (e.g., overcoming drug resistance in glycosidase-related diseases).
  • Novel : Explore understudied targets (e.g., lysosomal enzymes vs. gut microbiota).
  • Ethical : Obtain IRB/IACUC approvals for human/animal studies .
  • Relevant : Align with funding priorities (e.g., NIH’s metabolic disorder initiatives) .

Q. What are common pitfalls in this compound research, and how to mitigate them?

  • Pitfall 1 : Overlooking stereochemical outcomes in synthesis.
    Mitigation: Use chiral HPLC and circular dichroism (CD) for confirmation .
  • Pitfall 2 : Inadequate controls in enzyme assays.
    Mitigation: Include substrate-only and enzyme-only controls .
  • Pitfall 3 : Poorly defined endpoints in animal studies.
    Mitigation: Pre-specify primary/secondary outcomes in protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.